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Compound of Interest

Compound Name:
(5-(Diethylcarbamoyl)-2-

fluorophenyl)boronic acid

Cat. No.: B1450996 Get Quote

In the landscape of pharmaceutical research and drug development, the ability to construct

complex molecular architectures with precision and efficiency is paramount. Arylboronic acids

have emerged as indispensable building blocks, largely due to their pivotal role in the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning

methodology for forging carbon-carbon bonds.[1] These reagents are generally stable, exhibit

low toxicity, and are compatible with a wide array of functional groups, making them highly

versatile intermediates in organic synthesis.[2]

This guide focuses on a specific, highly functionalized member of this class: (5-
(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, more systematically named [3-

(Diethylcarbamoyl)-5-fluorophenyl]boronic acid according to IUPAC nomenclature. The

strategic placement of a fluorine atom and a diethylcarbamoyl group on the phenylboronic acid

scaffold imparts unique electronic and physicochemical properties. These features are highly

sought after in medicinal chemistry, where they can be leveraged to enhance metabolic

stability, improve bioavailability, and fine-tune interactions with biological targets.[3]

This document provides researchers, scientists, and drug development professionals with a

comprehensive technical overview of this reagent. We will delve into its precise nomenclature

and properties, provide detailed protocols for its synthesis and application in Suzuki-Miyaura

coupling, and explore the mechanistic rationale behind these procedures, grounding our

discussion in the authoritative principles of modern organic chemistry.
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PART 1: Nomenclature and Physicochemical Profile
A clear understanding of a reagent begins with its unambiguous identification and a summary

of its fundamental properties.

IUPAC Naming and Structural Isomerism
The compound in question is often referred to by several synonyms. While the query name is "

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid," the authoritative IUPAC name, based

on standard chemical database nomenclature, is [3-(diethylcarbamoyl)-5-fluorophenyl]boronic

acid.[4] This designates a phenyl ring where the boronic acid [-B(OH)₂] group defines carbon 1,

the diethylcarbamoyl group is at position 3, and the fluorine atom is at position 5.

CAS Number: 871332-64-8[4]

Molecular Formula: C₁₁H₁₅BFNO₃[4]

Molecular Weight: 239.05 g/mol [4]

Physicochemical Data
The physical and chemical properties of a reagent are critical for designing experiments,

ensuring proper handling, and predicting its behavior in reaction systems. The data below has

been compiled from authoritative chemical databases.
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Property Value Source

IUPAC Name
[3-(diethylcarbamoyl)-5-

fluorophenyl]boronic acid
PubChem[4]

CAS Number 871332-64-8 PubChem[4]

Molecular Formula C₁₁H₁₅BFNO₃ PubChem[4]

Molecular Weight 239.05 g/mol PubChem[4]

Appearance
White to off-white crystalline

powder
N/A (Typical)

Hydrogen Bond Donor Count 2 PubChem[4]

Hydrogen Bond Acceptor

Count
4 PubChem[4]

Rotatable Bond Count 3 PubChem[4]

PART 2: Synthesis and Mechanistic Rationale
The synthesis of functionalized arylboronic acids typically proceeds via a metal-halogen

exchange followed by electrophilic trapping with a borate ester. This route offers a reliable and

scalable method for producing the title compound.

Synthetic Workflow Diagram
The logical flow for the synthesis is depicted below, starting from a readily available di-

halogenated benzene derivative.
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Step 1: Selective Lithiation

Step 2: Borylation

Step 3: Palladium-Catalyzed Aminocarbonylation

Step 4: Hydrolysis/Deprotection

1-Bromo-3-fluoro-5-iodobenzene

Intermediate Aryllithium Species

n-BuLi, THF, -78 °C

Boronate Ester Intermediate

Electrophilic Trap

Triisopropyl Borate

[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic Acid Pinacol Ester

Pd Catalyst, Base

Diethylamine, CO (g)

Final Product:
[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid

Acidic Workup (e.g., HCl)

Click to download full resolution via product page

Caption: A plausible synthetic pathway for the target boronic acid.

Detailed Experimental Protocol: Synthesis
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This protocol describes a common method adapted from established procedures for

synthesizing similar arylboronic acids.[5]

Objective: To synthesize [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid.

Materials:

1-Bromo-3-fluoro-5-iodobenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

Triisopropyl borate

Diethylamine

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Carbon Monoxide (CO) gas

Pinacol

Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Selective Metal-Halogen Exchange:

Dissolve 1-bromo-3-fluoro-5-iodobenzene (1.0 eq) in anhydrous THF under an inert argon

atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The

greater reactivity of the C-I bond compared to the C-Br bond directs the lithiation to the

desired position.

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Borylation:

To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 eq) dropwise,

again keeping the temperature below -70 °C. The highly electrophilic boron atom is

attacked by the nucleophilic aryllithium.

After the addition is complete, allow the mixture to slowly warm to room temperature and

stir for an additional 4 hours.

Step 3: Aminocarbonylation and Protection:

To the reaction mixture, add diethylamine (2.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂,

0.05 eq), and pinacol (1.5 eq).

Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi) and heat to 80 °C for

12-18 hours. This step couples the diethylamine and CO to the aryl bromide position,

forming the carbamoyl group, while the boronic acid is protected as a pinacol ester.

Cool the reaction to room temperature and vent the CO gas in a fume hood.

Step 4: Hydrolysis and Purification:

Quench the reaction by slowly adding 2 M HCl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

The crude product, the pinacol ester, can be hydrolyzed by stirring with aqueous acid

(e.g., 1 M HCl) in a suitable solvent like acetone or THF until deprotection is complete

(monitored by TLC or LC-MS).
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Purify the final [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid product by silica gel

chromatography or recrystallization.

PART 3: Core Application in Suzuki-Miyaura Cross-
Coupling
The primary utility of [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid lies in its function as a

nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of

complex biaryl structures.[3][6]

The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Understanding this cycle is crucial for reaction optimization and troubleshooting.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Mechanistic Pillars:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl

halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid by a base to form a more nucleophilic

boronate species.

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming

the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
Objective: To couple [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid with 4-bromoanisole.

Materials:

[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid (1.2 eq)

4-Bromoanisole (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

Base (e.g., anhydrous Potassium Carbonate, K₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

Reaction Setup:

To a flame-dried Schlenk flask, add [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid, 4-

bromoanisole, potassium carbonate, and the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition and Reaction:

Add the degassed solvent mixture (dioxane/water) via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-

12 hours.

Workup and Purification:

Cool the reaction mixture to room temperature.

Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the desired

biaryl product.

Causality in Experimental Design:

Choice of Base: The base (K₂CO₃) is crucial for activating the boronic acid to form a more

reactive boronate complex, which facilitates the transmetalation step.

Choice of Solvent: A mixture of an organic solvent (dioxane) and water is often used. The

organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base

and can accelerate the reaction.

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and

deactivation. Therefore, maintaining an inert atmosphere is critical for catalytic efficiency.

PART 4: Significance in Drug Discovery and
Medicinal Chemistry
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The incorporation of the [3-(diethylcarbamoyl)-5-fluorophenyl] moiety into a drug candidate is a

strategic decision driven by well-understood principles of medicinal chemistry.

Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but is

significantly more electronegative. Its inclusion can block sites of metabolism (improving

metabolic stability), increase binding affinity through favorable electrostatic interactions, and

modulate the pKa of nearby functional groups.[3]

Diethylcarbamoyl Group: This amide group is a versatile functional handle. It is generally

stable to metabolism and can act as both a hydrogen bond donor and acceptor, enabling it to

form key interactions with protein targets. The diethyl substitution can improve solubility and

provides steric bulk that can be optimized for selective binding.

Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic

acids themselves can be key pharmacophores, acting as reversible covalent inhibitors of

serine proteases or other enzymes.[2][7]

The use of this building block allows for the systematic exploration of chemical space, enabling

the synthesis of libraries of complex molecules for screening against various biological targets.

[8][9]

Conclusion
[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid is a high-value synthetic intermediate that

exemplifies the convergence of synthetic utility and strategic molecular design. Its carefully

positioned functional groups make it an asset for constructing novel molecular entities in the

pursuit of new therapeutics. A thorough understanding of its synthesis, reactivity in Suzuki-

Miyaura coupling, and the underlying mechanistic principles empowers researchers to leverage

its full potential in their scientific endeavors. This guide provides the foundational knowledge

and practical protocols to effectively integrate this powerful building block into advanced

chemical synthesis and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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